Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)phenyl)-

Description

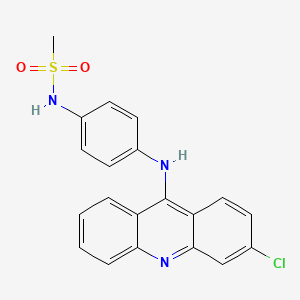

Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)phenyl)- is a synthetic compound featuring a methanesulfonamide group linked to a phenyl ring substituted with a 3-chloro-9-acridinylamino moiety. The acridine core is a planar heterocyclic structure known for intercalating into DNA, making derivatives of interest in anticancer and antimicrobial research . The chlorine substitution at the 3-position of the acridine ring enhances electrophilicity and may influence DNA-binding affinity.

Properties

CAS No. |

57164-73-5 |

|---|---|

Molecular Formula |

C20H16ClN3O2S |

Molecular Weight |

397.9 g/mol |

IUPAC Name |

N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide |

InChI |

InChI=1S/C20H16ClN3O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-12-13(21)6-11-17(19)20/h2-12,24H,1H3,(H,22,23) |

InChI Key |

IXNKQDSRADETAL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)Cl |

Origin of Product |

United States |

Biological Activity

Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)phenyl)-, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C20H16ClN3O2S

- Molecular Weight : 397.87 g/mol

- IUPAC Name : N-(4-((3-chloro-9-acridinyl)amino)phenyl)methanesulfonamide

The compound exhibits its biological activity primarily through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. In studies, the methanesulfonamide group has been shown to enhance the selectivity and potency of inhibitors against COX-2. Specifically, derivatives containing this group have demonstrated IC50 values as low as 30 nM, indicating strong inhibitory potential against COX-2 activity .

Biological Activity Overview

Case Studies and Research Findings

- COX-2 Inhibition Study

-

Antitumor Activity

- Research involving various acridine derivatives indicated that compounds similar to N-(4-((3-chloro-9-acridinyl)amino)phenyl)- exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The mechanism involved apoptosis induction through caspase activation .

- EGFR Targeting

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The following table summarizes structural analogs with modifications to the acridine, phenyl, or sulfonamide groups:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.